7-Methylquinoline-3-carboxamide
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Overview
Description
7-Methylquinoline-3-carboxamide is a quinoline derivative characterized by a methyl group at the 7th position and a carboxamide group at the 3rd position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Functionalization: The quinoline ring undergoes functionalization to introduce the carboxamide group at the 3rd position. This can be achieved through various methods such as amide coupling reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the quinoline ring to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert quinoline derivatives to their corresponding hydroquinolines.
Substitution: Substitution reactions at various positions on the quinoline ring can introduce different functional groups, enhancing the compound's reactivity and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Hydroquinolines, amines.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
Medicine: It exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Biology: The compound is used in biochemical research to study enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Methylquinoline-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
7-Methylquinoline-3-carboxamide is compared with other quinoline derivatives such as 7-ethylquinoline-3-carboxamide and 2-chloroquinoline-3-carbaldehyde:
Uniqueness: Its unique structural features, such as the presence of the methyl group at the 7th position, contribute to its distinct biological activity and chemical reactivity.
Similar Compounds: Other quinoline derivatives with different substituents at various positions on the ring system.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
7-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-5-9(11(12)14)6-13-10(8)4-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
GEFFKTPKCZQOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)C(=O)N |
Origin of Product |
United States |
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